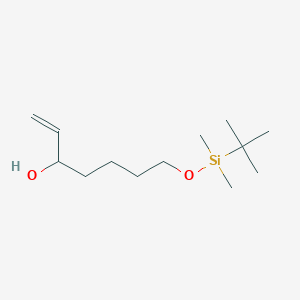
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is an organic compound that features a heptenol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is commonly used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP, Acetonitrile, Room temperature
Reduction: LiAlH4, Ether, Room temperature
Substitution: TBAF, THF (Tetrahydrofuran), Room temperature
Major Products Formed
Oxidation: Ketones or Aldehydes
Reduction: Alcohols or Alkanes
Substitution: Free hydroxyl group after deprotection
Wissenschaftliche Forschungsanwendungen
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of drug candidates and the study of drug metabolism.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((tert-Butyldimethylsilyl)oxy)heptanal
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-one
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is unique due to its specific structure, which combines a heptenol backbone with a TBDMS protecting group. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its role in protecting hydroxyl groups set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
154672-42-1 |
|---|---|
Molekularformel |
C₁₃H₂₈O₂Si |
Molekulargewicht |
244.45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















